N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide
Description
N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with phenyl and chlorophenyl groups
Properties
Molecular Formula |
C24H18ClN5O |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide |
InChI |
InChI=1S/C24H18ClN5O/c25-19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)30-24(26-20)28-23(29-30)27-22(31)18-9-5-2-6-10-18/h1-15,21H,(H2,26,27,28,29,31) |
InChI Key |
KLPLEHBDKPPHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine with different aryl amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promising activity against various bacterial strains and has potential as an antibacterial agent.
Materials Science: Due to its unique structural properties, this compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: It has been used as a tool compound in biological studies to understand the mechanisms of action of triazolopyrimidine derivatives.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the activity of certain enzymes essential for bacterial survival, leading to cell death . The compound’s triazole and pyrimidine rings play a crucial role in binding to these targets and disrupting their function.
Comparison with Similar Compounds
N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE can be compared with other triazolopyrimidine derivatives, such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound also exhibits antibacterial and anti-HIV activities but differs in its substitution pattern and overall structure.
N-(4-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylpropanamide: This derivative has been studied for its potential use in drug discovery and development.
The uniqueness of N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
